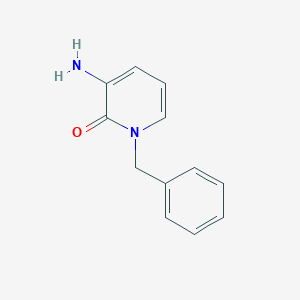

3-Amino-1-benzyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1-benzylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCFCEZTCJXLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Properties of 3-amino-1-benzyl-2-pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone ring system is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous biologically active compounds.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its role as a bioisostere for amides and phenyl groups, allows it to interact with a wide array of biological targets.[3][4][5] This guide focuses on a specific, highly promising subclass: 3-amino-1-benzyl-2-pyridone derivatives.

The strategic placement of an amino group at the C3-position provides a critical vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[6][7] The N1-benzyl group, in turn, anchors the molecule and influences its lipophilicity, metabolic stability, and potential for specific steric interactions within target proteins.[3] This document serves as a comprehensive technical resource, synthesizing data on the synthesis, physicochemical characteristics, biological activities, and therapeutic potential of this important chemical class.

Core Synthesis and Chemical Architecture

The construction of the 3-amino-1-benzyl-2-pyridone core can be approached through several synthetic strategies. A common conceptual pathway involves the formation of a substituted pyridine ring followed by modifications to introduce the desired functional groups. While numerous methods exist for 2-pyridone synthesis, a prevalent approach for this specific scaffold involves building the ring from acyclic precursors.[8][9]

Conceptual Synthetic Workflow

A representative synthesis often begins with the reaction of a suitably protected or pre-functionalized amine with a precursor that can undergo cyclization to form the pyridone ring. The benzyl group is typically introduced via N-alkylation.

Caption: Generalized synthetic pathway to the target scaffold.

Exemplary Synthetic Protocol: Multi-step Synthesis

The following protocol outlines a generalized, multi-step synthesis adapted from principles of pyridone chemistry.

Step 1: Synthesis of N-alkyl-3-cyano-2-pyridone

-

Combine 0.006 mol of a cyanoacetamide derivative and 0.006 mol of acetylacetone in a round-bottom flask.[9]

-

Add approximately 10 mL of ethanol as a solvent and a catalytic amount of potassium hydroxide (KOH) as a base.[9]

-

Stir the reaction mixture and reflux at 80°C for 4 hours, monitoring progress via Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature to allow for precipitation.

-

Collect the precipitate by filtration and wash with cold ethanol to yield the 3-cyano-2-pyridone derivative.[9]

**Causality: The use of a base like KOH is critical for deprotonating the active methylene compound (cyanoacetamide), initiating the condensation reaction with the dicarbonyl compound (acetylacetone) that leads to cyclization and formation of the pyridone ring.

Step 2: N-Benzylation and Conversion to 3-Amino Derivative

-

The N-benzyl group can be introduced via standard N-alkylation of the pyridone nitrogen using a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base such as sodium hydride (NaH) in an aprotic solvent like DMF.

-

The 3-cyano group can then be converted to the 3-amino group, typically through a reduction reaction (e.g., catalytic hydrogenation) or via a Hofmann rearrangement of a corresponding carboxamide intermediate.[8]

**Causality: The Hofmann rearrangement provides a reliable method to convert a carboxamide to a primary amine with one fewer carbon atom, making it an effective strategy to access the 3-amino functionality from a more accessible precursor.[8]

Physicochemical and Drug-like Properties

The 3-amino-1-benzyl-2-pyridone scaffold possesses a unique combination of properties that make it highly attractive for drug development.

-

Hydrogen Bonding: The pyridone ring contains both a hydrogen bond acceptor (the carbonyl oxygen) and, in its tautomeric form or when N-unsubstituted, a hydrogen bond donor (the N-H group).[4][5] The 3-amino group adds another potent hydrogen bond donor site, enhancing potential interactions with protein targets.[6]

-

Lipophilicity and Solubility: The benzyl group significantly increases the lipophilicity of the molecule, which can improve membrane permeability. However, this must be balanced to maintain adequate aqueous solubility for bioavailability. The pyridone core itself helps to moderate lipophilicity and improve drug-like properties.[1][3]

-

Metabolic Stability: The pyridone ring is generally stable under physiological conditions. However, potential metabolic liabilities, such as oxidation of the pyridone ring or the benzyl group, must be considered and can be addressed through chemical modification.[1][3]

-

Tautomerism: The 2-pyridone core exists in tautomeric equilibrium with 2-hydroxypyridine. In both solid and solution phases, the 2(1H)-pyridone (lactam) form is known to predominate, which is crucial for its established role in binding to targets like kinase hinges.[1]

Biological Activities and Therapeutic Potential

Derivatives of the 3-amino-2-pyridone scaffold exhibit a remarkable breadth of biological activities, positioning them as valuable starting points for developing novel therapeutics.[2][7][10]

Kinase Inhibition: A Primary Therapeutic Target

The most significant application of this scaffold has been in the development of protein kinase inhibitors.[6] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.

-

Interleukin-2 inducible T-cell kinase (Itk) Inhibition: The 3-aminopyrid-2-one motif was identified as a novel and potent starting point for Itk inhibitors through structure-based design.[6] Itk is a key enzyme in T-cell signaling, making it an attractive target for treating autoimmune and allergic diseases.[6]

Caption: Inhibition of the Itk signaling pathway by derivatives.

Antiproliferative and Anticancer Activity

The 2-pyridone core is found in several FDA-approved anticancer drugs, and derivatives of 3-amino-2-pyridone have shown significant antiproliferative activity against various cancer cell lines.[1][5][10]

-

Reported Activity: Studies have demonstrated that pyridinone-quinazoline derivatives exhibit potent inhibition of cancer cell lines like MCF-7, HeLa, and HepG2, with IC50 values in the low micromolar range.[10] A separate study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain a related core, found potent cytotoxicity against the A549 lung cancer cell line.[11]

-

Potential Mechanisms: The anticancer effects can stem from various mechanisms, including the inhibition of specific kinases involved in cancer progression (as noted above), disruption of microtubule polymerization, or induction of apoptosis.[10][11]

Antioxidant Properties

The 3-amino-2-pyridone structure has been associated with antiradical and antioxidant activity.[7] The amino group can participate in redox reactions, scavenging free radicals like those from ABTS+ and DPPH. This property is valuable as oxidative stress is implicated in numerous disease pathologies.[7]

Structure-Activity Relationships (SAR)

Systematic modification of the 3-amino-1-benzyl-2-pyridone scaffold has yielded critical insights into the structural requirements for potent and selective biological activity.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-Amino-N-benzyl-2-pyridone: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 3-amino-N-benzyl-2-pyridone, a substituted pyridone of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, publicly available data is limited. Therefore, this document synthesizes information from established chemical principles and analogous structures to present a reliable scientific profile, including a robust, proposed synthetic pathway and expected characterization data. The 2-pyridone core is a privileged scaffold in numerous bioactive molecules, making its derivatives valuable subjects of study.[1]

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for 3-amino-N-benzyl-2-pyridone is not currently registered in major chemical databases, its fundamental identifiers can be derived from its structure.[2] For context and as a key synthetic precursor, the identifiers for the parent compound, 3-amino-2-pyridinol, are also provided.

Table 1: Identifiers for 3-Amino-N-benzyl-2-pyridone (Proposed)

| Identifier | Value |

|---|---|

| IUPAC Name | 3-amino-1-benzylpyridin-2(1H)-one |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Monoisotopic Mass | 200.09496 Da[2] |

| CAS Number | Not Assigned |

Table 2: Identifiers for 3-Amino-2-pyridinol (Precursor)

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-amino-1H-pyridin-2-one | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| CAS Number | 33630-99-8 |[3] |

Proposed Synthetic Pathway

The synthesis of 3-amino-N-benzyl-2-pyridone can be logically approached through a multi-step process starting from commercially available 2-hydroxypyridine. The chosen pathway is designed for regiochemical control and high yields, leveraging well-established and reliable organic chemistry transformations.

The core strategy involves three key steps:

-

N-Benzylation: The pyridone nitrogen is first protected and functionalized with a benzyl group. This step is crucial for preventing side reactions in subsequent steps and is a common strategy for creating N-substituted pyridones.[1]

-

Electrophilic Nitration: A nitro group is introduced at the C3 position of the pyridone ring. The N-benzyl group and the ring's inherent electronic properties direct the nitration to the desired position.

-

Nitro Group Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product. This transformation is highly efficient and can be achieved using various reagents that are compatible with the pyridone ring.[4][5]

Caption: Proposed three-step synthesis of 3-amino-N-benzyl-2-pyridone.

Detailed Experimental Protocols

The following protocols are derived from standard procedures for analogous transformations and should be performed by trained chemists using appropriate safety precautions.

Step 1: Synthesis of 1-Benzylpyridin-2(1H)-one

This protocol is based on standard N-alkylation procedures for pyridones.

-

Rationale: Direct alkylation of the pyridone nitrogen is a robust method. Using a strong base like sodium hydride ensures complete deprotonation of the N-H bond, facilitating a clean SN2 reaction with benzyl bromide. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and promote the reaction.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Slowly add benzyl bromide (1.1 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzylpyridin-2(1H)-one.

Step 2: Synthesis of 1-Benzyl-3-nitropyridin-2(1H)-one

This protocol employs standard aromatic nitration conditions.

-

Rationale: A mixture of nitric acid and sulfuric acid is the classic reagent for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-rich pyridone ring. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration.

-

In a clean, dry flask, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 1-benzylpyridin-2(1H)-one (1.0 eq) to the cold sulfuric acid with vigorous stirring.

-

In a separate flask, prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridone, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid under vacuum to obtain 1-benzyl-3-nitropyridin-2(1H)-one, which can be used in the next step or purified further by recrystallization.

Step 3: Synthesis of 3-Amino-1-benzylpyridin-2(1H)-one

This protocol uses a chemoselective reducing agent.

-

Rationale: The reduction of an aromatic nitro group in the presence of other functional groups requires a chemoselective reagent. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and highly effective method for this transformation.[6] It is known to tolerate a wide variety of functional groups and provides clean conversion to the corresponding amine.[6] Alternative methods include catalytic hydrogenation with catalysts like Palladium or Platinum on carbon.[4][5]

-

To a round-bottom flask, add 1-benzyl-3-nitropyridin-2(1H)-one (1.0 eq) and ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours.[6]

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Add water and carefully basify the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 3-amino-N-benzyl-2-pyridone.

Spectroscopic Characterization (Predicted)

Confirmation of the final structure would rely on standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (a multiplet around 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around 5.0-5.2 ppm), and distinct signals for the three protons on the pyridone ring. A broad singlet corresponding to the NH₂ protons would also be present.

-

¹³C NMR: The spectrum should show 12 distinct carbon signals, including the carbonyl carbon of the pyridone ring (around 160-165 ppm), signals for the aromatic carbons of both rings, and the benzylic CH₂ carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₂N₂O with a molecular ion peak [M+H]⁺ at approximately m/z 201.1022.[2]

Potential Research Applications

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Substituted 4-amino-2-pyridones have recently been identified as potent inhibitors of PCSK9, a key target in cholesterol regulation.[7] Furthermore, libraries of 6-amino-2-pyridone derivatives have demonstrated significant anti-cancer bioactivity against various cell lines, including glioblastoma.[8]

Given this precedent, 3-amino-N-benzyl-2-pyridone serves as a valuable building block for creating libraries of novel compounds. Researchers in drug development can utilize this molecule to explore structure-activity relationships (SAR) in various therapeutic areas, including:

-

Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.

-

Metabolic Diseases: As a starting point for developing inhibitors of targets like PCSK9.

-

Neuroscience: As a core for compounds targeting CNS receptors or enzymes.

Caption: Potential research applications stemming from the core scaffold.

References

-

Synthesis of N-Substituted 3-Amino-2-pyridones. ResearchGate. Available at: [Link]

-

3-Amino-2-pyridinol. PubChem. Available at: [Link]

-

2-(Benzylamino)pyridine. PubChem. Available at: [Link]

-

Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. ScienceDirect. Available at: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Royal Society of Chemistry. Available at: [Link]

-

Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. ACS Publications. Available at: [Link]

-

The Synthesis of 2-Amino-3-Benzylindolyzines with Using the Mixture of Halides N-Benzyl-2-Halogenpyridines And Ch-Acids –Derivatives Acetonitrile. SSRN. Available at: [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

3-amino-1-benzyl-1,2-dihydropyridin-2-one. PubChemLite. Available at: [Link]

-

Details of the Drug | DrugMAP. DrugMAP. Available at: [Link]

-

3-Amino-1-benzyl-5-(trifluoromethyl)pyridin-2-one. PubChem. Available at: [Link]

-

3-[Benzyl(ethyl)amino]-1-pyridin-4-ylpropan-1-one. PubChem. Available at: [Link]

- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Google Patents.

-

N-Benzyl-3-nitroaniline. Reddit. Available at: [Link]

-

Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. Available at: [Link]

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Available at: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

-

N‐Benzylation of various aminoisoquinolines with benzylic alcohols. ResearchGate. Available at: [Link]

- Process for the reduction of nitro derivatives to amines. Google Patents.

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Available at: [Link]

-

1-(2-amino-2-oxoethyl)-N-benzyl-5-(1H-indol-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 3-amino-1-benzyl-1,2-dihydropyridin-2-one (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. research.unipd.it [research.unipd.it]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Medicinal chemistry applications of 3-aminopyridin-2-one scaffolds

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Aminopyridin-2-one Scaffolds

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns, earning them the designation of "privileged structures." The 3-aminopyridin-2-one core is a prime example of such a scaffold, demonstrating remarkable versatility and biological relevance across a spectrum of therapeutic areas. Its inherent chemical features—a rigid heterocyclic ring, strategically positioned hydrogen bond donors and acceptors, and multiple points for synthetic diversification—make it an ideal starting point for the design of potent and selective modulators of biological targets.

The core structure, characterized by a pyridin-2(1H)-one ring with an amino group at the C3 position, is adept at forming key interactions within the active sites of enzymes, particularly the hinge region of protein kinases.[1][2] This ability to mimic the hydrogen bonding pattern of the adenine moiety of ATP has cemented its role as a valuable "hinge-binder" in kinase inhibitor design.[1] Beyond kinases, derivatives of this scaffold have demonstrated significant potential as antiviral agents, neuroprotective compounds, and cardiotonics, underscoring its broad utility in addressing diverse medical needs.[3][4][5] This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminopyridin-2-one derivatives, offering insights for researchers and professionals in the field of drug development.

Synthetic Strategies: Accessing the 3-Aminopyridin-2-one Core

The derivatization of the 3-aminopyridin-2-one scaffold is contingent on robust and flexible synthetic routes. A prevalent and highly effective strategy involves a multi-step sequence beginning with a suitably substituted pyridine precursor, often a bromo-substituted aminopyridine, which allows for the introduction of diverse functionalities through modern cross-coupling reactions.

A common and powerful approach is the Suzuki cross-coupling reaction, which enables the installation of a wide array of aryl and heteroaryl groups at the C5 position of the pyridine ring.[1][6] This is typically followed by a deprotection step to unmask the final 3-aminopyridin-2-one core. This modular approach is highly amenable to the creation of compound libraries for screening and lead optimization.

Caption: General workflow for the synthesis of 5-substituted 3-aminopyridin-2-one derivatives.

Detailed Protocol: Suzuki Coupling and Deprotection

The following protocol is a representative example for the synthesis of 5-substituted 3-aminopyridin-2-one derivatives.[1][6]

Step 1: Suzuki Cross-Coupling

-

To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in a suitable solvent such as n-butanol, add the desired aryl or heteroaryl boronic acid (1.2 eq).

-

Add a palladium catalyst, such as Pd2(dba)3 (0.05 eq), and a ligand, for example, XPhos (0.1 eq).

-

Add a base, typically K3PO4 (3.0 eq).

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture at 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-amino-2-methoxy-5-(aryl/heteroaryl)pyridine intermediate.

Step 2: O-Demethylation (Deprotection)

-

Dissolve the intermediate from Step 1 in anhydrous acetonitrile.

-

Add sodium iodide (3.0 eq) followed by dropwise addition of trimethylsilyl chloride (TMS-Cl) (3.0 eq). This generates TMSI in situ.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Therapeutic Applications: A Scaffold of Diverse Activities

The 3-aminopyridin-2-one core has been successfully exploited in a variety of therapeutic contexts, with kinase inhibition being the most prominent.

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 3-aminopyridin-2-one scaffold is an effective hinge-binding motif, capable of forming critical hydrogen bonds with the kinase hinge region, a conserved part of the ATP-binding site.

Caption: Competitive inhibition of ATP binding by a 3-aminopyridin-2-one scaffold.

Aurora and MPS1 Kinase Inhibition: Screening of a fragment library based on the 3-aminopyridin-2-one scaffold identified potent inhibitors of Aurora kinases and Monopolar Spindle 1 (MPS1), two key regulators of mitosis.[1][7] These kinases are attractive targets for cancer therapy.[1] Structure-activity relationship (SAR) studies revealed that substitution at the C5 position is critical for potency and selectivity. For instance, the introduction of a 2-aminopyrimidine moiety led to a significant increase in potency across the Aurora kinase family and MPS1.[1]

Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition: Itk is a key enzyme in T-cell signaling, making it an attractive target for autoimmune and allergic diseases.[8] Starting from a 3-aminopyridin-2-one fragment, structure-based design led to the discovery of potent and selective Itk inhibitors.[8] Optimization of the 3-amino group and the introduction of a substituted heteroaromatic ring at the C5 position were crucial for achieving high potency (Ki of 7 nM for the best compound) and selectivity over other kinases.[8]

| Compound/Fragment | Target Kinase(s) | Key Structural Feature | Reported Activity (Ki) | Reference |

| Compound 3 | MPS1, Aurora B | 5-(pyridin-4-yl) | Modest Inhibition | [1] |

| Compound 7 | Aurora A/B, MPS1 | 5-(2-methylaminopyrimidin-5-yl) | 160 nM (Aurora A), 40 nM (Aurora B), 260 nM (MPS1) | [1] |

| Compound 8 | Aurora A/B, MPS1 | 5-(2-cyclopropylaminopyrimidin-5-yl) | 120 nM (Aurora A), 30 nM (Aurora B), 190 nM (MPS1) | [1] |

| Compound 7v | Itk | Optimized 3-amino and 5-position substituents | 7 nM | [8] |

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and identified as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[4] These compounds demonstrated impressive in vitro activity, with IC50 values as low as 19 nM.[4] Notably, two compounds from this series, L-697,639 and L-697,661, were advanced to clinical trials as antiviral agents, highlighting the therapeutic potential of this scaffold in combating viral infections.[4]

Neuroprotective and CNS Applications

The 3-aminopyridine scaffold has also shown promise in the context of neurodegenerative diseases.[5][9] A derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP or Triapine®), originally developed as an anticancer agent, has demonstrated potent neuroprotective effects.[5] It has been shown to block ischemic neurotoxicity in vitro and reduce infarct volume in animal models of stroke.[5] The mechanism is believed to involve the neutralization of key effectors of neurotoxicity, such as intracellular calcium and free radicals.[5] Furthermore, other derivatives of 3-aminopyridin-2(1H)-one have exhibited tranquilizing and antidepressant activities in preclinical models.[3]

Other Notable Biological Activities

The versatility of the 3-aminopyridin-2-one scaffold is further evidenced by its activity in other therapeutic areas:

-

Cardiotonic Effects: The drug Amrinone, which is 5-amino-[3,4′-bipyridin]-6(1H)-one, is an inhibitor of phosphodiesterase 3 and is used for its cardiotonic and vasodilating properties.[3]

-

Antidiabetic Potential: Conjugates of 3-aminopyridin-2-ones have shown potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase.[10]

-

Cytoprotective and Antiradical Activity: Many derivatives have demonstrated significant cytoprotective and antiradical effects, suggesting potential applications in conditions associated with oxidative stress.[3][10][11]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 3-aminopyridin-2-one scaffold has yielded crucial insights into its structure-activity relationships.

Caption: Summary of structure-activity relationships for the 3-aminopyridin-2-one scaffold.

-

C5 Position: This is the most extensively modified position and a key determinant of both potency and selectivity. The introduction of various aromatic and heteroaromatic groups via Suzuki coupling has been a fruitful strategy.[1] For kinase inhibitors, the nature of the C5 substituent dictates the selectivity profile. For example, a simple 4-pyridyl group confers modest activity against several kinases, while larger, more complex systems like 2-aminopyrimidines can dramatically increase potency, sometimes at the expense of selectivity.[1]

-

3-Amino Group: This exocyclic amino group is a crucial hydrogen bond donor, often interacting with the backbone of the kinase hinge region.[1] While often left as a primary amine, functionalization of this group has been shown to be an effective strategy for enhancing inhibitory activity, as demonstrated in the development of Itk inhibitors.[8]

-

Pyridone Ring: The NH and carbonyl groups of the pyridone ring are also critical for molecular recognition, acting as hydrogen bond donors and acceptors, respectively.

Future Perspectives

The 3-aminopyridin-2-one scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its proven success, particularly in the realm of kinase inhibition, ensures its continued exploration in oncology and immunology. Future efforts will likely focus on the development of highly selective inhibitors for specific kinase targets, leveraging advanced computational methods and structure-based design. Furthermore, the underexplored potential of this scaffold in areas such as neurodegenerative and infectious diseases warrants further investigation. The modular and efficient synthetic routes available for this core will undoubtedly facilitate these future drug discovery endeavors.

References

-

Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

-

Canevari, G., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3448-3463. [Link]

-

Zakharychev, V. V., et al. (1998). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][3]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 34, 824–828. [Link]

-

Aksenov, N., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(16), 5123. [Link]

-

Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]

-

Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

-

Bavetsias, V., et al. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]

-

Pan, N., et al. (2007). Neuroprotective Activity of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (PAN-811), a Cancer Therapeutic Agent. Journal of Molecular Neuroscience, 32(2), 148-157. [Link]

-

Aksenov, A., et al. (2023). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 28(15), 5824. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(2), 929-952. [Link]

-

Aksenov, A.V., et al. (2016). Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1Н)-ones. Chemistry of Heterocyclic Compounds, 52, 114–120. [Link]

-

Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. [Link]

-

Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11. [Link]

-

LoRusso, P. M., et al. (2011). The maximum tolerated dose and biologic effects of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) in combination with irinotecan for patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology, 67(2), 241-249. [Link]

-

de la Torre, B. G., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. [Link]

-

Vollmar, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8257-8271. [Link]

-

Sun, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 977328. [Link]

-

Strupp, M., et al. (2016). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology, 29(1), 74-80. [Link]

-

Güell, E., et al. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 24(11), 9679. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One [mdpi.com]

- 4. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of 1-Benzyl-3-amino-2-pyridone

[1]

Executive Summary

1-Benzyl-3-amino-2-pyridone is an aromatic lactam scaffold characterized by a 2-pyridone core functionalized with an N-benzyl group (position 1) and a primary amine (position 3).[1][2] It serves as a critical building block for drug discovery, particularly in the design of protease inhibitors and kinase modulators.[2]

Key Physicochemical Insights:

-

Solubility: Predicted to be sparingly soluble in water (< 1 mg/mL) due to the lipophilic N-benzyl group but highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols.[1][2]

-

Stability: The 2-pyridone ring is robust against hydrolysis.[2] The primary stability risk is oxidative degradation of the C3-amine , necessitating storage under inert atmosphere at low temperatures.[2]

-

Handling: Requires protection from light and moisture to prevent discoloration (browning) and hydrate formation.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Data / Prediction |

| Chemical Name | 3-Amino-1-benzylpyridin-2(1H)-one |

| Core Scaffold | 2-Pyridone (Lactam tautomer of 2-hydroxypyridine) |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | ~200.24 g/mol |

| CAS Number | Not widely assigned (Proprietary Intermediate) |

| Structural Features | [1][2][3][4] • N-Benzyl Group: Increases LogP (Lipophilicity), disrupts H-bond donor at N1.[1][2]• C3-Amino Group: Weakly basic (pKa ~4-5), oxidation-prone.[1][2]• C2-Carbonyl: H-bond acceptor, stable lactam.[1][2] |

Structural Logic (SAR Analysis)

The 1-benzyl substitution significantly alters the solubility profile compared to the parent 3-amino-2-pyridone (CAS 33630-99-8).[1][2] While the parent molecule is water-soluble and high-melting (118-130°C), the benzyl group adds significant lipophilic character (+2.0 to LogP), drastically reducing aqueous solubility while enhancing compatibility with organic synthesis solvents (DCM, THF).[1]

Solubility Profile

Predicted Solubility Data

Estimates based on fragment contribution methods (cLogP ~1.8 - 2.2).

| Solvent System | Predicted Solubility (25°C) | Mechanistic Rationale |

| Water (pH 7.4) | Low (< 0.5 mg/mL) | Benzyl group dominates; lack of N1-H donor reduces lattice energy but prevents H-bonding with water.[1][2] |

| 0.1 N HCl (pH 1.0) | High (> 10 mg/mL) | Protonation of the C3-amine ( |

| DMSO | Very High (> 50 mg/mL) | Dipolar aprotic solvent disrupts |

| Ethanol | Moderate (10-30 mg/mL) | Good match for the amphiphilic nature of the molecule.[1][2] |

| Dichloromethane | High (> 20 mg/mL) | Favored by the lipophilic benzyl moiety.[1][2] |

Experimental Protocol: Kinetic Solubility Determination

Use this protocol to generate precise in-house data.[1][2]

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Quantify filtrate concentration via UV-Vis (254 nm) or LC-MS against a standard curve.

-

Calculation:

Stability Assessment

Stability Matrix

| Stress Condition | Risk Level | Degradation Pathway |

| Solid State (RT) | Low | Stable if dry.[1][2] Potential for hydrate formation.[2] |

| Aqueous Solution (pH 7) | Moderate | Slow oxidation of amine (discoloration).[1][2] |

| Acidic Solution (pH 1) | Low | Protonation stabilizes the amine against oxidation.[1][2] |

| Basic Solution (pH 10) | Moderate | Potential base-catalyzed hydrolysis of lactam (slow) or racemization if chiral centers exist nearby (none here).[1][2] |

| Oxidative (H₂O₂) | High | Rapid N-oxidation of the amine to nitro/nitroso species.[1][2] |

| Photostability | Moderate | Pyridone ring can undergo [4+4] photodimerization under intense UV.[1][2] |

Degradation Mechanism Diagram

The following Graphviz diagram illustrates the primary degradation pathways.

Figure 1: Primary stability and degradation pathways.[1] Oxidation of the primary amine is the critical quality attribute (CQA) to monitor.

Storage & Handling Recommendations

To ensure the integrity of 1-benzyl-3-amino-2-pyridone for analytical or synthetic use, adhere to the following "Gold Standard" storage protocols:

-

Primary Storage: Store at 2°C to 8°C (Refrigerated). For long-term (> 3 months), store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation.[2]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.

-

Re-testing: Re-validate purity via HPLC every 6 months. Look for the emergence of a "browning" impurity peak (oxidized amine) at RRT ~0.8-0.9.[1][2]

References

-

PubChem Compound Summary: 3-Amino-2-pyridone. (Parent Scaffold Data). National Center for Biotechnology Information.[2]

- Sigma-Aldrich Technical Bulletin: Handling of Air-Sensitive Amines.

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of 2-Pyridone Derivatives. (General SAR reference for pyridone solubility).[1][2]

-

[Link]

-

-

Organic Process Research & Development.Scalable Synthesis of N-Substituted 2-Pyridones. (Synthesis and stability context).

-

[Link]

-

Sources

A Tale of Two Scaffolds: A Technical Guide to 3-Aminopyridine and 3-Amino-1-benzyl-2-pyridone for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold that provides a versatile foundation for countless therapeutic agents. However, subtle modifications to this core structure can dramatically alter its physicochemical properties, reactivity, and biological interactions. This guide delves into the fundamental and practical differences between two related, yet distinct, heterocyclic building blocks: the common reagent 3-aminopyridine and its more complex derivative, 3-amino-1-benzyl-2-pyridone .

Understanding the nuanced distinctions between these two molecules is critical for rational drug design. While both feature a 3-amino-substituted six-membered nitrogen heterocycle, the presence of a carbonyl group and an N-benzyl substituent in the latter transforms it from a simple aromatic amine into a significantly different chemical entity. This guide will dissect these structural differences to explain their profound impact on electronics, reactivity, and application in drug discovery.

Part 1: Foundational Analysis of the Parent Scaffolds

To appreciate the divergence, we must first understand the intrinsic nature of the parent structures: the electron-deficient pyridine ring and the more electron-rich 2-pyridone system.

The Archetype: 3-Aminopyridine

3-Aminopyridine is a widely used building block in pharmaceutical and agrochemical industries.[1][2] Its structure features an amino group on a pyridine ring, a heteroaromatic system where the nitrogen atom's electron-withdrawing nature influences the entire ring.[2]

Key Characteristics:

-

Electronics: The pyridine nitrogen is a strong sink for electron density, making the ring system electron-deficient. This influences the basicity of both the ring nitrogen and the exocyclic amino group. The ring nitrogen is the more basic site, with a pKa of approximately 6.04, while the exocyclic amino group is significantly less basic due to resonance delocalization of its lone pair into the electron-deficient ring.[3][4]

-

Reactivity: The amino group readily undergoes standard reactions like acylation, alkylation, and diazotization. The pyridine ring itself is susceptible to nucleophilic substitution, particularly when activated.[2]

-

Applications: It serves as a precursor for numerous drugs and is investigated for its own biological activities, including as a potassium channel blocker for conditions like multiple sclerosis.[2][5] Its derivatives have shown a wide range of activities, including antibacterial and antitumor properties.[2][6]

The Derivative Core: The 2-Pyridone System

The 2-pyridone scaffold is a versatile pharmacophore present in many FDA-approved drugs and natural products.[7][8][9] Unlike pyridine, the presence of the carbonyl group fundamentally alters the electronic landscape.

Key Characteristics:

-

Tautomerism and Aromaticity: 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. In most contexts, the pyridone form predominates. While still possessing aromatic character, the system is more electron-rich than pyridine, behaving more like a vinylogous amide.

-

Hydrogen Bonding: The N-H and C=O groups make the 2-pyridone an excellent hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[10][11]

-

Metabolic Stability: The 2-pyridone core is often associated with favorable metabolic stability and good drug-like properties, including aqueous solubility and moderate lipophilicity.[8][10]

Part 2: A Head-to-Head Comparison: Structural and Physicochemical Divergence

The addition of the N-benzyl and 2-oxo functionalities to the 3-aminopyridine core creates 3-amino-1-benzyl-2-pyridone, a molecule with a distinct profile. Let's explore the key differences this substitution pattern imparts.

Structural and Electronic Disparities

The most significant changes arise from the transformation of the pyridine ring into a pyridone.

-

3-Aminopyridine: The amino group's lone pair is delocalized into an electron-poor aromatic system. The primary site of protonation is the sp² hybridized ring nitrogen.

-

3-Amino-1-benzyl-2-pyridone: The ring is now a more electron-rich pyridone. The endocyclic nitrogen is part of an amide-like system and is non-basic. The N-benzyl group further prevents it from acting as a hydrogen bond donor.[12] The exocyclic 3-amino group is now attached to a more electron-donating ring system, which is expected to increase its nucleophilicity and basicity compared to the amino group in 3-aminopyridine. The carbonyl oxygen introduces a potent hydrogen bond acceptor site.

Below is a diagram illustrating the key structural differences.

Caption: Core structural and functional group differences.

Physicochemical Properties: A Comparative Table

The structural modifications directly translate to different physicochemical properties, which are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug development.

| Property | 3-Aminopyridine | 3-Amino-1-benzyl-2-pyridone | Rationale for Difference |

| Molecular Weight | 94.11 g/mol [13] | 214.25 g/mol (approx.) | Addition of benzyl and carbonyl groups. |

| logP (Lipophilicity) | ~0.1[13] | Higher (Predicted > 2.0) | The large, nonpolar benzyl group significantly increases lipophilicity. |

| pKa (Most Basic Site) | ~6.04 (Ring Nitrogen)[3] | Lower (Predicted ~4-5 for Amino Group) | The basic ring nitrogen is replaced by a non-basic amide nitrogen. The exocyclic amino group becomes the primary basic center. |

| Hydrogen Bond Donors | 1 (Amino Group) | 1 (Amino Group) | The pyridone's N-H is replaced by an N-benzyl group. |

| Hydrogen Bond Acceptors | 2 (Ring N, Amino N) | 2 (Carbonyl O, Amino N) | The ring nitrogen acceptor is replaced by the stronger carbonyl oxygen acceptor. |

| Water Solubility | >1000 g/L (Very Soluble)[1][14] | Significantly Lower | Increased molecular weight and high lipophilicity from the benzyl group reduce aqueous solubility. |

Part 3: Synthesis and Reactivity in Practice

The synthetic routes and subsequent reactivity of these scaffolds are dictated by their distinct structures.

Synthesis Protocols

Protocol 1: Synthesis of 3-Aminopyridine (via Hofmann Rearrangement)

3-Aminopyridine is commercially available, but a classic laboratory synthesis highlights its chemical origins.[14]

-

Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, cautiously add 10 mL of bromine to a solution of 40 g of sodium hydroxide in 400 mL of water, keeping the temperature below 10°C.

-

Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add 30.5 g of nicotinamide.

-

Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture in a water bath at 70-75°C for approximately 30-45 minutes, or until the solution becomes clear and pale yellow.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform) multiple times.

-

Purification: Combine the organic extracts, dry over an anhydrous agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by crystallization or distillation.[1]

Protocol 2: Representative Synthesis of a 3-Amino-1-benzyl-2-pyridone Derivative

Synthesizing this more complex scaffold typically involves a multi-step sequence, often starting from a pre-functionalized pyridine or pyridone. A common strategy involves N-alkylation followed by introduction of the amino group.[15]

-

N-Benzylation of a Pyridone Precursor: To a solution of a suitable starting material, such as 3-bromo-2-hydroxypyridine, in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Add benzyl bromide dropwise and heat the reaction (e.g., to 80°C) until TLC indicates completion.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the N-benzylated intermediate (e.g., 1-benzyl-3-bromo-2-pyridone).

-

Introduction of the Amino Group (e.g., Buchwald-Hartwig Amination): In a reaction vessel, combine the 1-benzyl-3-bromo-2-pyridone intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). Add an ammonia surrogate (e.g., benzophenone imine) and an appropriate solvent (e.g., toluene).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon) until the starting material is consumed.

-

Deprotection and Purification: After cooling, perform an acidic workup to hydrolyze the imine, yielding the 3-amino group. Purify the final product using column chromatography.

Comparative Reactivity Workflow

The difference in the nucleophilicity of the 3-amino group can be illustrated in a standard acylation reaction.

Caption: Comparative acylation reactivity workflow.

Part 4: Implications for Drug Design and Medicinal Chemistry

The choice between these two scaffolds has profound strategic implications for a drug discovery program.

When to Choose 3-Aminopyridine:

-

As a Bioisostere for Aniline: It provides a more polar, basic, and metabolically stable alternative to a simple phenylamine.

-

Vector for H-Bonding: The ring nitrogen is a reliable hydrogen bond acceptor, useful for anchoring a ligand in a protein binding site.

-

Simplicity and Availability: It is an inexpensive, readily available starting material for large-scale synthesis and library generation.

When to Choose 3-Amino-1-benzyl-2-pyridone:

-

Targeting Amide-Binding Pockets: The pyridone core mimics a peptide bond, with a potent H-bond accepting carbonyl and a non-basic amide nitrogen.[8]

-

Increasing Lipophilicity and Cell Penetration: The N-benzyl group significantly increases the logP, which can be tuned to enhance membrane permeability. The benzyl group itself can engage in beneficial pi-stacking interactions within a binding pocket.

-

Modulating Basicity: When a less basic amine is required compared to typical aromatic amines, this scaffold provides a tuned alternative. The focus of interaction shifts from the ring nitrogen to the carbonyl oxygen.

-

Scaffold for Diverse Interactions: It offers a rich combination of features: an H-bond accepting carbonyl, an H-bond donating amino group, and a large hydrophobic benzyl moiety, allowing for multi-point binding.

Conceptual Binding Interactions

The following diagram illustrates how these scaffolds might engage with a hypothetical protein active site differently.

Caption: Hypothetical differential protein binding modes.

Conclusion

While superficially similar, 3-aminopyridine and 3-amino-1-benzyl-2-pyridone are worlds apart from a medicinal chemistry perspective. 3-Aminopyridine is a fundamental, polar, basic building block, valued for its simplicity and the hydrogen bonding capabilities of its ring nitrogen. In contrast, 3-amino-1-benzyl-2-pyridone is a more complex, lipophilic, and non-basic scaffold that acts as an amide bioisostere, leveraging its carbonyl group for primary interactions and its benzyl group for hydrophobic contacts. The informed selection of one scaffold over the other, based on a deep understanding of their intrinsic properties, is a hallmark of sophisticated, target-oriented drug design.

References

-

PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link][13]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Retrieved from [Link][7]

-

Rodriguez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link][10][11]

-

Rodriguez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. Retrieved from [Link][8]

-

Scent.vn. (n.d.). 3-Aminopyridine (CAS 462-08-8). Retrieved from [Link]

-

OSHA. (n.d.). 3-AMINOPYRIDINE. Occupational Safety and Health Administration. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link][2]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Retrieved from [Link][9]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link][14]

-

Sosnicki, J. G., et al. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. National Institutes of Health. Retrieved from [Link][12]

-

The Good Scents Company. (n.d.). 3-aminopyridine. Retrieved from [Link][5]

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link][15]

-

Singh, P., et al. (2023). Antimicrobial activity of metal complexes of heterocyclic sulphonamide of aminopyridine. ResearchGate. Retrieved from [Link][6]

Sources

- 1. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. 3-aminopyridine, 462-08-8 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Amino-1-benzyl-1,2-dihydropyridin-2-one from 3-nitropyridone

Application Note: Scalable Synthesis of 3-Amino-1-benzylpyridin-2(1H)-one

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-amino-1-benzylpyridin-2(1H)-one (Target Molecule, TM ) starting from commercially available 3-nitro-2-hydroxypyridine (3-nitropyridone). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for p38 MAP kinase inhibitors, thrombin inhibitors, and various peptidomimetics.

The protocol addresses the two primary synthetic challenges associated with this scaffold:

-

Regioselectivity: Controlling

-alkylation vs. -

Chemoselectivity: Reducing the nitro group without over-reducing the pyridone ring or cleaving the benzyl group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purity without requiring chromatographic purification at the intermediate stage.

Strategic Logic:

-

Step 1 (N-Alkylation): We utilize the "Soft-Soft" nucleophile-electrophile interaction principle. The pyridone nitrogen (soft nucleophile) reacts preferentially with benzyl bromide (soft electrophile) in the presence of a carbonate base, whereas silver salts would favor

-alkylation. -

Step 2 (Reduction): A catalytic hydrogenation approach is selected for cleanliness, avoiding the metal waste associated with Fe or Sn reductions, although an alternative iron-mediated protocol is provided for labs lacking hydrogenation equipment.

Figure 1: Retrosynthetic disconnection showing the two-stage assembly of the target scaffold.

Experimental Protocols

Step 1: Regioselective N-Benzylation

Objective: Synthesize 1-benzyl-3-nitropyridin-2(1H)-one.

Reagents:

-

3-Nitro-2-hydroxypyridine (1.0 eq)

-

Benzyl bromide (1.1 eq) [Warning: Lachrymator]

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-2-hydroxypyridine (10 mmol) in DMF (20 mL).

-

Deprotonation: Add

(15 mmol) in one portion. The suspension may turn yellow/orange due to the formation of the nitropyridone anion. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Benzyl bromide (11 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to

and stir for 4–6 hours.-

Q.C. Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot (

).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

The

-alkylated product typically precipitates as a yellow solid. -

Filter the solid, wash with water (

mL) and cold hexanes ( -

Dry in a vacuum oven at

.

-

Data Interpretation:

-

Yield: Typically 80–90%.

-

Regioselectivity Check:

-alkylation is confirmed by the shift of the benzyl

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to a primary amine.

Reagents:

-

1-Benzyl-3-nitropyridin-2(1H)-one (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Hydrogen gas (

) (Balloon pressure) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Setup: In a hydrogenation flask (or heavy-walled flask), suspend the nitro intermediate (5 mmol) in MeOH (25 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, approx. 100 mg).

-

Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) or wet the catalyst with a small amount of water/toluene before addition.

-

-

Hydrogenation: Purge the vessel with Nitrogen (

), then with Hydrogen ( -

Reaction: Stir vigorously at RT for 2–4 hours.

-

Observation: The yellow suspension will turn colorless as the nitro group is reduced and the product dissolves (or forms a white precipitate depending on concentration).

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is the free amine. It can be recrystallized from EtOH/EtOAc if necessary.

-

Alternative Method (Iron Reduction):

-

Use case: If hydrogenation equipment is unavailable or if halogen substituents are present on the ring (which might dehalogenate under

/Pd). -

Protocol: Reflux the nitro intermediate with Iron powder (5 eq) and Ammonium Chloride (

, 5 eq) in EtOH/Water (4:1) for 2 hours. Filter hot, concentrate, and extract.

Analytical Characterization (Expected Data)

| Compound | 1H NMR (400 MHz, DMSO-d6) Key Signals | MS (ESI+) | Appearance |

| Intermediate (Nitro) | [M+H]+ = 231.1 | Yellow Solid | |

| Target (Amine) | [M+H]+ = 201.1 | Off-white / Tan Solid |

Key Spectroscopic Features:

-

Amine Formation: Disappearance of the nitro stretch in IR (

) and appearance of -

Pyridone Core: The carbonyl carbon typically resonates around 158–160 ppm in

NMR.

Troubleshooting & Optimization Guide

Figure 2: Decision tree for troubleshooting common synthesis issues.

-

Issue: O-Alkylation (Imidate formation):

-

Cause: Use of silver salts or highly polar protic solvents.

-

Solution: Stick to

in DMF. The thermodynamic product is the

-

-

Issue: Incomplete Reduction:

-

Cause: Catalyst poisoning or insufficient

pressure. -

Solution: Ensure the benzyl bromide is fully washed out (bromide ions can inhibit Pd). Use fresh catalyst.

-

References

-

Regioselective N-Alkylation: Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.

-

Nitro Reduction Methodologies: Reduction of nitro compounds.[1][2][3] Organic Chemistry Portal.

-

Pyridone Scaffold Utility: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.[4] Journal of Medicinal Chemistry / ResearchGate.

-

General Heterocyclic Protocols: Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals.

Sources

Application Notes and Protocols: N-Benzylation of 3-Aminopyridin-2-one

Abstract

This document provides a comprehensive guide to the N-benzylation of 3-aminopyridin-2-one, a critical transformation in the synthesis of various pharmacologically active compounds. We delve into the underlying reaction mechanisms, provide a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to reliably synthesize N-benzyl-3-aminopyridin-2-one and its derivatives.

Introduction

N-substituted 2-pyridone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Specifically, the N-benzylation of 3-aminopyridin-2-one serves as a key step in the development of novel therapeutic agents, including potential treatments for neurodegenerative diseases like Alzheimer's.[1] The strategic introduction of a benzyl group can significantly modulate the pharmacological properties of the parent molecule. This protocol outlines a robust and reproducible method for this transformation, emphasizing safety, efficiency, and scalability.

Reaction Mechanism and Scientific Rationale

The N-benzylation of 3-aminopyridin-2-one is a nucleophilic substitution reaction. The reaction can be complicated by the presence of multiple nucleophilic sites on the 3-aminopyridin-2-one molecule: the exocyclic amino group, the endocyclic nitrogen, and the exocyclic oxygen of the pyridone tautomer. Selective N-benzylation at the endocyclic nitrogen is often the desired outcome.

The choice of reagents and reaction conditions is paramount to achieving high selectivity and yield. A common strategy involves the use of a strong base to deprotonate the pyridone nitrogen, thereby increasing its nucleophilicity, followed by the addition of a benzyl halide as the electrophile.

Key Considerations for Reagent Selection:

-

Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to deprotonate the pyridone nitrogen selectively. The use of a strong base is crucial to drive the reaction towards the desired N-alkylation product.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they can solvate the resulting anion and facilitate the nucleophilic attack.

-

Electrophile: Benzyl bromide or benzyl chloride are commonly used as the benzylating agents. Benzyl bromide is generally more reactive than benzyl chloride.

-

Temperature: Careful temperature control is necessary. The deprotonation step is often carried out at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent alkylation may be performed at room temperature or with gentle heating.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-benzylation of 3-aminopyridin-2-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Aminopyridin-2-one | ≥98% | Sigma-Aldrich | 50650-76-5 |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |

| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |

| Saturated Sodium Bicarbonate Solution | Fisher Scientific | N/A | |

| Brine (Saturated NaCl solution) | Fisher Scientific | N/A | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | |

| Round-bottom flask | VWR | N/A | |

| Magnetic stirrer and stir bar | VWR | N/A | |

| Ice bath | N/A | N/A | |

| Nitrogen or Argon gas supply | N/A | N/A | |

| Syringes and needles | VWR | N/A | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | N/A |

| Rotary evaporator | Buchi | N/A | |

| Column chromatography setup | VWR | N/A | |

| Silica gel for column chromatography | 230-400 mesh | MilliporeSigma | N/A |

Experimental Workflow Diagram

Caption: Experimental workflow for the N-benzylation of 3-aminopyridin-2-one.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminopyridin-2-one (1.10 g, 10.0 mmol).

-

Add anhydrous DMF (20 mL) via syringe and stir the mixture until the solid is fully dissolved.

-

Cool the flask to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) to the reaction mixture in small portions over 10 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

-

Stir the resulting suspension at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

-

-

Alkylation:

-

Slowly add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture via syringe over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

-

Work-up:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-benzyl-3-aminopyridin-2-one as a solid.

-

Characterization and Expected Results

The final product, N-benzyl-3-aminopyridin-2-one, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Yield: Typical yields for this reaction range from 70-85%.

-

Melting Point: Literature values can be used for comparison.

-

¹H NMR and ¹³C NMR: The NMR spectra should be consistent with the structure of N-benzyl-3-aminopyridin-2-one. Key signals to look for include the benzylic protons (a singlet around 5.0-5.5 ppm in ¹H NMR) and the aromatic protons of the benzyl and pyridinone rings.

-

Mass Spectrometry: The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Consider a slight excess of NaH. |

| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). | |

| Impure starting materials | Ensure the 3-aminopyridin-2-one and benzyl bromide are of high purity. | |

| Formation of O-alkylated byproduct | Reaction conditions favor O-alkylation | Use a stronger, bulkier base. Ensure the deprotonation step is complete before adding the benzyl bromide. |

| Multiple products observed by TLC | Side reactions | Lower the reaction temperature. Add the benzyl bromide more slowly. |

| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |

Chemical Reaction Mechanism Diagram

Caption: N-benzylation of 3-aminopyridin-2-one reaction mechanism.

Conclusion

This application note provides a detailed and reliable protocol for the N-benzylation of 3-aminopyridin-2-one. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize this important building block for drug discovery and development. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.

References

-

Lanni, E. L., et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(16), 6425–6428. [Link][2]

-

Kozlov, M., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link][3]

-

Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences, 10(1), 28. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2021). Molecules, 26(21), 6649. [Link][4]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link][5]

-

Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. (2021). Organic & Biomolecular Chemistry, 19(26), 5865-5870. [Link][6]

-

Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. (2018). Organic & Biomolecular Chemistry, 16(22), 4151-4158. [Link][7]

-

Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). The Journal of Organic Chemistry, 87(23), 15557–15567. [Link][8]

Sources

- 1. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reduction of 3-nitro-1-benzyl-2-pyridone to 3-amino-1-benzyl-2-pyridone

Abstract

The transformation of 3-nitro-1-benzyl-2-pyridone to its corresponding amine, 3-amino-1-benzyl-2-pyridone, is a critical step in the synthesis of various pharmacologically active molecules. The 3-aminopyridin-2-one scaffold is a key building block in the development of kinase inhibitors and other therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevalent and effective methods for this reduction. Detailed protocols for catalytic hydrogenation, metal-mediated reductions using iron and stannous chloride, and a milder reduction using sodium dithionite are presented. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to ensure scientific integrity and empower researchers to make informed decisions for their specific applications.

Introduction